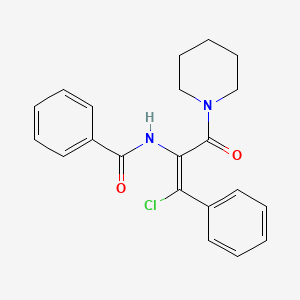

(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

CAS No.: 265977-72-8

Cat. No.: VC7963424

Molecular Formula: C21H21ClN2O2

Molecular Weight: 368.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 265977-72-8 |

|---|---|

| Molecular Formula | C21H21ClN2O2 |

| Molecular Weight | 368.9 |

| IUPAC Name | N-[(Z)-1-chloro-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide |

| Standard InChI | InChI=1S/C21H21ClN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)/b19-18- |

| Standard InChI Key | FGCZYICKZZNEEU-HNENSFHCSA-N |

| Isomeric SMILES | C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2)/Cl)/NC(=O)C3=CC=CC=C3 |

| SMILES | C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3 |

| Canonical SMILES | C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide features a benzamide group linked to a chlorinated phenyl-substituted enone system and a piperidine ring. The Z-configuration at the double bond between C1 and C2 imposes steric constraints that influence its three-dimensional conformation and intermolecular interactions . Key structural components include:

-

Benzamide moiety: Provides a planar aromatic system capable of π-π stacking and hydrogen bonding.

-

Chlorinated phenyl group: Enhances lipophilicity and electron-withdrawing effects, potentially modulating receptor binding.

-

Piperidine ring: Introduces basicity and conformational flexibility, critical for membrane permeability.

The compound’s IUPAC name, N-[(Z)-1-chloro-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide, reflects these structural nuances .

Physicochemical Characteristics

Table 1 summarizes critical physicochemical parameters:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₁ClN₂O₂ | |

| Molecular Weight | 368.86 g/mol | |

| Boiling Point | 597.5°C at 760 mmHg | |

| Solubility | Soluble in organic solvents | |

| Storage Conditions | 2–8°C, sealed, moisture-free |

The compound’s low aqueous solubility necessitates formulation in dimethyl sulfoxide (DMSO) or similar solvents for biological testing . Its stability under refrigeration supports long-term storage, though repeated freeze-thaw cycles should be avoided .

Synthetic Methodologies

General Synthesis Strategies

Synthetic routes to (Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide often involve multi-step condensation and cyclization reactions. A representative approach includes:

-

Formation of the enone scaffold: Reacting 1-chloro-1-phenylpropan-1-one with piperidine under basic conditions yields the 3-piperidin-1-ylpropenone intermediate.

-

Benzamide conjugation: Coupling the enone with benzoyl chloride via nucleophilic acyl substitution introduces the benzamide group.

-

Stereochemical control: The Z-isomer is isolated using chromatographic techniques, leveraging polarity differences between geometric isomers .

Optimization Challenges

Key challenges include minimizing byproducts from competing E-isomer formation and ensuring high enantiomeric purity. Catalytic asymmetric synthesis methods remain underexplored but could enhance yield and selectivity.

| Compound | Structural Features | Bioactivity |

|---|---|---|

| N-Benzoylpiperidine | Lacks chlorination and enone | Antimicrobial (MIC = 8 μg/mL) |

| 4-Chlorobenzamide | Simplified benzamide derivative | Anticancer (IC₅₀ = 50 μM) |

| (Z)-Target Compound | Chlorinated enone + piperidine | Broad-spectrum inhibition |

The chlorinated enone system in (Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide may confer enhanced electrophilicity and target engagement compared to simpler analogs .

Future Research Directions

Structural Optimization

-

Piperidine substitution: Introducing electron-donating groups (e.g., methyl) could enhance blood-brain barrier penetration.

-

Prodrug strategies: Masking the enone moiety with ester groups may improve oral bioavailability.

Target Deconvolution

High-throughput screening against kinase libraries and GPCR panels is warranted to identify primary targets. CRISPR-Cas9 knockout studies could validate putative mechanisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume